molecular formula C22H36O2 B135121 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol CAS No. 132296-11-8

5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol

Cat. No. B135121
M. Wt: 332.5 g/mol
InChI Key: HNMJDLVMIUDJNH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. DMHP is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in abundance in the brain and central nervous system.

Mechanism Of Action

DMHP is a potent agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which is a G protein-coupled receptor that is widely distributed in the brain and central nervous system. Activation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors by DMHP leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes such as pain perception, appetite, and mood.

Biochemical And Physiological Effects

DMHP has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and motor impairment. DMHP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages And Limitations For Lab Experiments

DMHP has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which makes it a valuable tool for investigating the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. DMHP is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of DMHP in lab experiments. One limitation is that it is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. DMHP is also highly potent, which can make it challenging to control the dose and avoid potential side effects.

Future Directions

There are several future directions for research on DMHP. One area of interest is the investigation of the effects of chronic DMHP exposure on the brain and behavior. Another area of interest is the development of more selective 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor agonists that can be used to investigate the specific roles of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMHP to better understand its potential therapeutic applications.

Synthesis Methods

DMHP is synthesized through a multi-step process that involves the reaction of 3-cyclohexylpropanal with 1,1-dimethylheptylamine to produce the intermediate 3-(1,1-dimethylheptyl)cyclohexanone. This intermediate is then reacted with phenol in the presence of a base to produce DMHP.

Scientific Research Applications

DMHP has shown potential as a tool for scientific research in the field of cannabinoid pharmacology. It has been used to investigate the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes such as pain, inflammation, anxiety, and addiction. DMHP has also been used to study the effects of chronic cannabinoid exposure on the brain and behavior.

properties

CAS RN

132296-11-8

Product Name

5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol

InChI

InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1

InChI Key

HNMJDLVMIUDJNH-PKOBYXMFSA-N

Isomeric SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O

SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Origin of Product

United States

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